2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide
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Overview
Description
“2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C15H23ClN2OS . It has an average mass of 314.874 Da and a monoisotopic mass of 314.121948 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its large size and the presence of a cyclododeca[d][1,3]thiazol-2-yl ring . The exact 3D conformation can be determined using computational chemistry techniques.Scientific Research Applications
Antitumor and Antioxidant Evaluation
- Research has shown that derivatives of 1,3,4-thiadiazoles, including similar compounds to 2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide, exhibit promising antitumor and antioxidant activities. These compounds are synthesized and characterized for their effectiveness in this domain (Hamama et al., 2013).
Antimicrobial Activity
- A study on bis-heterocyclic sulfamoyl acetamides, closely related to the compound , revealed potential as antimicrobial agents against specific strains like Pseudomonas aeruginosa and Penicillium chrysogenum (Divya et al., 2015).
Structural Analysis and Interactions
- Structural analysis of similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has been conducted. This research provides insights into the molecular structure and intermolecular interactions, critical for understanding the compound's potential applications (Boechat et al., 2011).
Synthesis of Heterocyclic Compounds
- The compound has been used in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical reactions and potential in developing new pharmaceuticals or materials (Obydennov et al., 2017).
Development of Anticonvulsant Agents
- It has been used in synthesizing sulfonamide thiazole moieties, which have shown promise as anticonvulsant agents. This highlights its potential in the development of new treatments for epilepsy and related disorders (Farag et al., 2012).
Future Directions
Properties
IUPAC Name |
2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2OS/c16-11-14(19)18-15-17-12-9-7-5-3-1-2-4-6-8-10-13(12)20-15/h1-11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDISDBOGYZQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)N=C(S2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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